molecular formula C14H19NO4 B13984615 (1S)-4,5-dimethoxy-1-(ethoxycarbonylaminomethyl)-benzocyclobutane

(1S)-4,5-dimethoxy-1-(ethoxycarbonylaminomethyl)-benzocyclobutane

Cat. No.: B13984615
M. Wt: 265.30 g/mol
InChI Key: GJIGBWPQLXKDIU-UHFFFAOYSA-N
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Description

(1S)-4,5-dimethoxy-1-(ethoxycarbonylaminomethyl)-benzocyclobutane is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzocyclobutane core with methoxy groups and an ethoxycarbonylaminomethyl substituent, making it a unique molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-4,5-dimethoxy-1-(ethoxycarbonylaminomethyl)-benzocyclobutane involves several steps. One of the methods includes resolving 4,5-dimethoxy-1-aminomethyl-benzocyclobutane with an optically active diacid, followed by filtration or centrifugation to recover the salt of the desired enantiomer. This salt is then treated with a base to obtain the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the process typically involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-4,5-dimethoxy-1-(ethoxycarbonylaminomethyl)-benzocyclobutane can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ethoxycarbonylaminomethyl group can be reduced to form primary amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the ethoxycarbonylaminomethyl group can produce primary amines.

Scientific Research Applications

(1S)-4,5-dimethoxy-1-(ethoxycarbonylaminomethyl)-benzocyclobutane has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used to study the effects of benzocyclobutane derivatives on biological systems.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-4,5-dimethoxy-1-(ethoxycarbonylaminomethyl)-benzocyclobutane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-4,5-dimethoxy-1-(methylaminomethyl)-benzocyclobutane
  • 4,5-dimethoxy-1-aminomethyl-benzocyclobutane

Uniqueness

(1S)-4,5-dimethoxy-1-(ethoxycarbonylaminomethyl)-benzocyclobutane is unique due to its ethoxycarbonylaminomethyl substituent, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

ethyl N-[(3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)methyl]carbamate

InChI

InChI=1S/C14H19NO4/c1-4-19-14(16)15-8-10-5-9-6-12(17-2)13(18-3)7-11(9)10/h6-7,10H,4-5,8H2,1-3H3,(H,15,16)

InChI Key

GJIGBWPQLXKDIU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NCC1CC2=CC(=C(C=C12)OC)OC

Origin of Product

United States

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